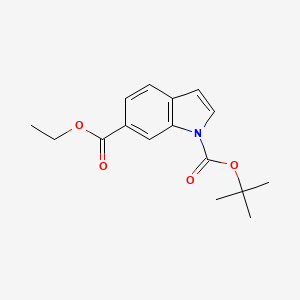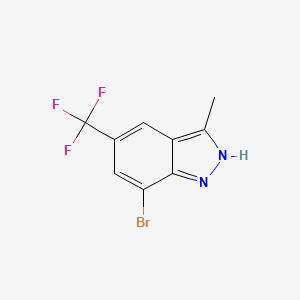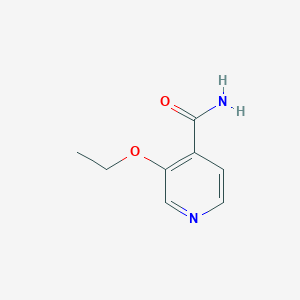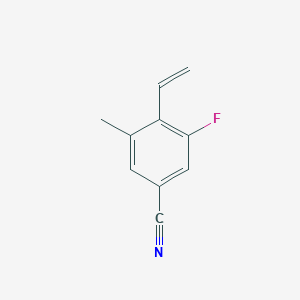
4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyrimidine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties .
Métodos De Preparación
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its interaction with biological targets .
Comparación Con Compuestos Similares
4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine can be compared with other similar compounds such as:
4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine: Similar structure but with a chloromethyl group instead of bromomethyl.
4-(Bromomethyl)-2-(difluoromethyl)pyrimidine: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
4-(Bromomethyl)-2-(trifluoromethyl)benzene: Similar functional groups but attached to a benzene ring instead of a pyrimidine ring.
The uniqueness of this compound lies in the combination of its functional groups and the pyrimidine ring, which can lead to distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H4BrF3N2 |
|---|---|
Peso molecular |
241.01 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-4-1-2-11-5(12-4)6(8,9)10/h1-2H,3H2 |
Clave InChI |
LWXGOBPIEFKEEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B13665130.png)

![(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13665147.png)


![8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665168.png)



![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)
![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
